molecular formula C23H17BrN2O2S B11684335 2-[(E)-(2-methyl-2-phenylhydrazinylidene)methyl]-1-benzothiophen-3-yl 3-bromobenzoate

2-[(E)-(2-methyl-2-phenylhydrazinylidene)methyl]-1-benzothiophen-3-yl 3-bromobenzoate

Cat. No.: B11684335
M. Wt: 465.4 g/mol
InChI Key: ZDRGAWWHPHBHBX-MFKUBSTISA-N
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Description

2-[(E)-(2-METHYL-2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]-1-BENZOTHIOPHEN-3-YL 3-BROMOBENZOATE is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound features a benzothiophene core, a hydrazine derivative, and a bromobenzoate moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(2-METHYL-2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]-1-BENZOTHIOPHEN-3-YL 3-BROMOBENZOATE typically involves multi-step organic reactions. One common approach is the condensation reaction between 2-methyl-2-phenylhydrazine and a benzothiophene derivative, followed by esterification with 3-bromobenzoic acid. The reaction conditions often require the use of catalysts, such as palladium or other transition metals, and solvents like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization and chromatography, are optimized to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-(2-METHYL-2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]-1-BENZOTHIOPHEN-3-YL 3-BROMOBENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

2-[(E)-(2-METHYL-2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]-1-BENZOTHIOPHEN-3-YL 3-BROMOBENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(E)-(2-METHYL-2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]-1-BENZOTHIOPHEN-3-YL 3-BROMOBENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-(2-METHYL-2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]-1-BENZOTHIOPHEN-3-YL 3-BROMOBENZOATE is unique due to its combination of a benzothiophene core, hydrazine derivative, and bromobenzoate moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .

Properties

Molecular Formula

C23H17BrN2O2S

Molecular Weight

465.4 g/mol

IUPAC Name

[2-[(E)-[methyl(phenyl)hydrazinylidene]methyl]-1-benzothiophen-3-yl] 3-bromobenzoate

InChI

InChI=1S/C23H17BrN2O2S/c1-26(18-10-3-2-4-11-18)25-15-21-22(19-12-5-6-13-20(19)29-21)28-23(27)16-8-7-9-17(24)14-16/h2-15H,1H3/b25-15+

InChI Key

ZDRGAWWHPHBHBX-MFKUBSTISA-N

Isomeric SMILES

CN(C1=CC=CC=C1)/N=C/C2=C(C3=CC=CC=C3S2)OC(=O)C4=CC(=CC=C4)Br

Canonical SMILES

CN(C1=CC=CC=C1)N=CC2=C(C3=CC=CC=C3S2)OC(=O)C4=CC(=CC=C4)Br

Origin of Product

United States

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